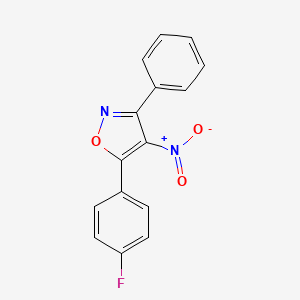

5-(4-Fluorophenyl)-4-nitro-3-phenyl-1,2-oxazole

Description

5-(4-Fluorophenyl)-4-nitro-3-phenyl-1,2-oxazole is a substituted 1,2-oxazole derivative featuring a trifunctionalized heterocyclic core. The oxazole ring is substituted at position 3 with a phenyl group, position 4 with a nitro (-NO₂) group, and position 5 with a 4-fluorophenyl moiety. This compound is of interest in medicinal and materials chemistry due to the electronic effects imparted by its substituents: the nitro group is strongly electron-withdrawing, while the fluorophenyl group introduces both steric and polar characteristics. The molecular formula is C₁₅H₁₀FN₂O₃, with a molecular weight of 285.25 g/mol.

Properties

CAS No. |

113641-78-4 |

|---|---|

Molecular Formula |

C15H9FN2O3 |

Molecular Weight |

284.24 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-4-nitro-3-phenyl-1,2-oxazole |

InChI |

InChI=1S/C15H9FN2O3/c16-12-8-6-11(7-9-12)15-14(18(19)20)13(17-21-15)10-4-2-1-3-5-10/h1-9H |

InChI Key |

KRMFAUBOENIAHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2[N+](=O)[O-])C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-nitro-3-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then subjected to cyclization with hydroxylamine to yield the desired isoxazole compound. The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of 5-(4-Fluorophenyl)-4-nitro-3-phenylisoxazole may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-4-nitro-3-phenylisoxazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol.

Substitution: Amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5-(4-Aminophenyl)-4-nitro-3-phenylisoxazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Research indicates that derivatives with similar structures have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds containing oxazole rings have been documented to possess effective antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Analgesic Effects

Studies have highlighted the anti-inflammatory potential of oxazole derivatives. Compounds with nitro substitutions at specific positions on the oxazole ring have demonstrated significant analgesic effects comparable to established anti-inflammatory drugs like Indomethacin and Acetylsalicylic acid . The presence of halogen substituents, such as fluorine, enhances these pharmacological activities.

Anticancer Properties

The anticancer potential of 5-(4-Fluorophenyl)-4-nitro-3-phenyl-1,2-oxazole has been explored through various studies. Compounds with similar structural motifs have been reported to induce apoptosis in cancer cells and inhibit tumor growth, making them candidates for further drug development in oncology .

Material Science Applications

In addition to its biological applications, this compound is being investigated for its utility in materials science:

Organic Electronics

The unique electronic properties imparted by the fluorine atom may enhance the performance of organic electronic devices, such as OLEDs (Organic Light Emitting Diodes) and OFETs (Organic Field Effect Transistors). The incorporation of such compounds into device architectures can improve charge transport and stability .

Photonic Applications

Due to its fluorescent properties, derivatives of this compound are also being studied for applications in photonic devices, where they can serve as fluorescent markers or sensors in biological imaging .

Case Studies

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-nitro-3-phenylisoxazole involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells. The fluorine atom enhances the compound’s binding affinity to its target by forming strong interactions with amino acid residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations:

Substituent Position Effects :

- In This compound , the nitro group at position 4 of the oxazole ring creates a highly electron-deficient environment, which may influence reactivity in electrophilic substitution or redox reactions. In contrast, 4-(4-fluoro-3-nitrophenyl)-3,5-dimethyl-1,2-oxazole places the nitro group on the appended phenyl ring, reducing direct electronic effects on the heterocyclic core .

- Fluorine position: Para-fluorine in the target compound enhances dipole interactions compared to meta-substituted analogues.

Heterocyclic Core Variations :

- Replacing the 1,2-oxazole with a 1,2,4-oxadiazole (as in the third compound) increases ring stability and alters π-conjugation, which is critical for materials science applications .

Synthetic Accessibility :

- The dimethyl-substituted analogue in is synthesized in high yield (95%) via stepwise halogenation and cyclization, suggesting that similar methods could be adapted for the target compound .

Research Findings:

- Physicochemical Properties : The nitro group in the target compound likely reduces solubility in polar solvents compared to methyl-substituted analogues, as seen in the dimethyl-oxazole derivative () .

Biological Activity

5-(4-Fluorophenyl)-4-nitro-3-phenyl-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : CHFNO

- Molecular Weight : 284.246 g/mol

- CAS Number : 1416439-28-5

The structure features a fluorophenyl group, a nitro group, and a phenyl group attached to an oxazole ring, which is known to influence its biological activity.

Anticancer Activity

Research indicates that compounds with similar oxazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxazole can inhibit various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The compound's structure suggests potential interactions with key biological targets involved in cancer progression.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC (µM) | Target Cell Lines |

|---|---|---|

| This compound | TBD | Various human tumor cell lines |

| 5-(4-Methylphenyl)-4-nitro-3-phenyl-1,2-oxazole | 92.4 | HeLa, Caco-2 |

| 1,2,4-Oxadiazole Derivative | 2.76 | Ovarian Cancer (OVXF 899) |

Anti-inflammatory Activity

The presence of the nitro group in the oxazole ring is associated with anti-inflammatory properties. Molecular docking studies suggest that this compound may inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. This includes efficacy against both bacterial and fungal strains, suggesting potential applications in treating infections.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structural activity relationships (SAR) have been proposed:

- Inhibition of Protein Kinases : The compound may interact with protein kinases involved in cell signaling pathways related to cancer and inflammation.

- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells through mitochondrial pathways.

- Modulation of Enzyme Activity : Potential inhibition of COX enzymes suggests a role in modulating inflammatory responses.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Anticancer Activity : A derivative of this compound was evaluated against a panel of cancer cell lines (NCI60). Results indicated significant cytotoxicity with an IC value lower than 10 µM for several lines, particularly ovarian and renal cancers .

- Anti-inflammatory Assessment : In vivo studies demonstrated that related oxazole derivatives exhibited reduced paw edema in animal models when administered prior to inflammatory stimuli . This supports the hypothesis regarding their potential as anti-inflammatory agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.